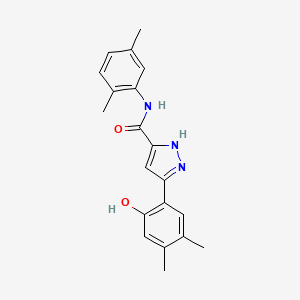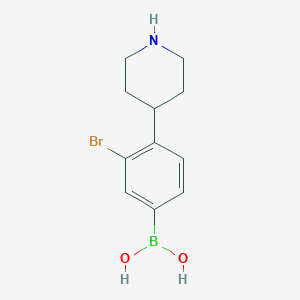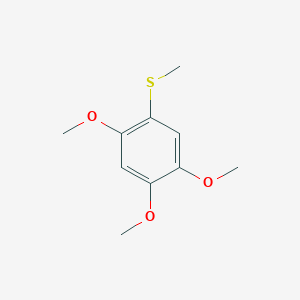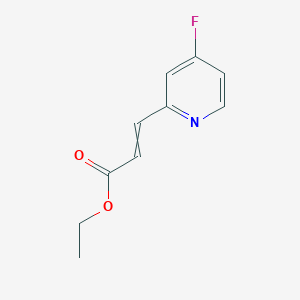
Ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom on the pyridine ring and an ethyl ester group attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The base, commonly sodium hydroxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
On an industrial scale, the production of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 3-(4-fluoropyridin-2-yl)propanoate or corresponding alcohols.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially leading to inhibition or modulation of their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic residues in the active site of enzymes, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-chloropyridin-2-yl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(4-bromopyridin-2-yl)acrylate: Contains a bromine atom in place of fluorine.
Ethyl 3-(4-methylpyridin-2-yl)acrylate: Features a methyl group instead of a halogen.
Uniqueness
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
ethyl 3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3 |
Clave InChI |
IYHJUHKZRXXXNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)

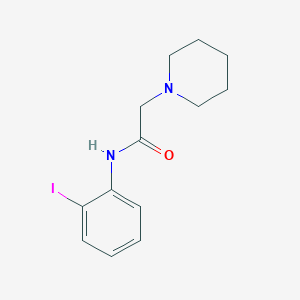

![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
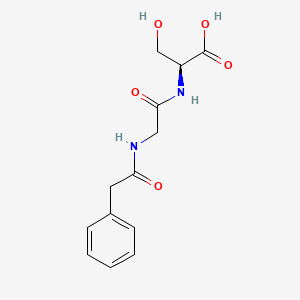
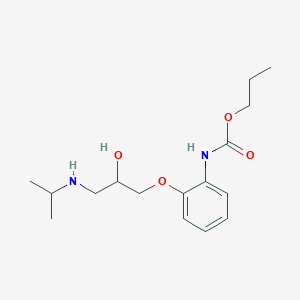
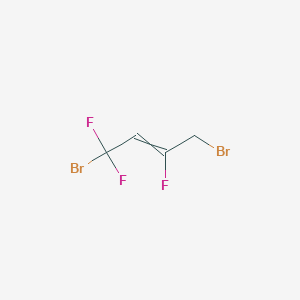
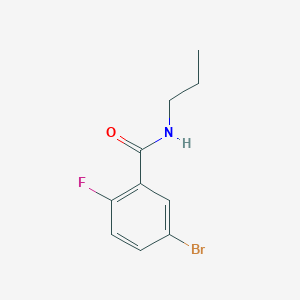
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
